2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Overview
Description
2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organic compound that features a morpholine ring, a benzaldehyde group, and a boronic ester moiety
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound, being a boronic ester, is likely to participate in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our boronic ester) with a halide or pseudo-halide using a palladium catalyst . The process involves two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst forming a new bond with the halide or pseudo-halide. Transmetalation then occurs, where the organoboron compound is transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura reaction, in which this compound likely participates, is a key method for forming carbon-carbon bonds, a fundamental process in organic synthesis . This could potentially affect a wide range of biochemical pathways depending on the specific context of its use.
Pharmacokinetics
The compound’s stability and storage temperature (2-8°c) suggest that it may have specific requirements for optimal bioavailability .
Result of Action
As a participant in the suzuki–miyaura reaction, it contributes to the formation of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be 2-8°C, suggesting that temperature can affect its stability . Furthermore, the Suzuki–Miyaura reaction, in which this compound is likely involved, is known to be influenced by various factors such as the choice of solvent, base, and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the following steps:
Formation of the Boronic Ester: The boronic ester moiety can be introduced by reacting a suitable aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the aromatic ring is replaced by a morpholine group.
Formylation: The benzaldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, where a formyl group is introduced onto the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The boronic ester moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Palladium(0) catalysts, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like potassium carbonate.
Major Products
Oxidation: 2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Reduction: 2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.
Substitution: Various biaryl compounds depending on the aryl or vinyl halide used.
Scientific Research Applications
2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds, including drug candidates.
Industry: Utilized in the production of advanced materials, such as polymers and electronic materials, due to its versatile reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine-5-boronic acid pinacol ester: Similar boronic ester moiety but with an amino group instead of a morpholine ring.
2-Methoxypyridine-5-boronic acid pinacol ester: Similar boronic ester moiety but with a methoxy group instead of a morpholine ring.
2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine: Similar structure but with a pyridine ring instead of a benzaldehyde group.
Uniqueness
2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to the combination of its morpholine ring, benzaldehyde group, and boronic ester moiety
Properties
IUPAC Name |
2-morpholin-4-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO4/c1-16(2)17(3,4)23-18(22-16)14-5-6-15(13(11-14)12-20)19-7-9-21-10-8-19/h5-6,11-12H,7-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJDNKARIRRHCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCOCC3)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301138869 | |
Record name | 2-(4-Morpholinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301138869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096330-23-1 | |
Record name | 2-(4-Morpholinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096330-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Morpholinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301138869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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